C14H15ClN8O
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Overview
Description
The compound with the molecular formula C14H15ClN8O Diazepam . Diazepam is a benzodiazepine derivative that is widely used for its anxiolytic, anticonvulsant, muscle relaxant, and sedative properties . It is commonly prescribed for the treatment of anxiety disorders, alcohol withdrawal symptoms, muscle spasms, and seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diazepam is synthesized through a multi-step chemical process. One common method involves the reaction of 2-amino-5-chlorobenzophenone with glycine ethyl ester in the presence of a base to form 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one . The reaction conditions typically include refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of diazepam involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diazepam undergoes several types of chemical reactions, including:
Oxidation: Diazepam can be oxidized to form its active metabolite, .
Reduction: Reduction reactions can convert diazepam to its corresponding amine derivatives.
Substitution: Diazepam can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can be used under basic conditions.
Major Products
Desmethyldiazepam: Formed through oxidation.
Aminodiazepam: Formed through reduction.
Substituted diazepam derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Diazepam has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on the central nervous system and its interaction with gamma-aminobutyric acid (GABA) receptors.
Medicine: Extensively researched for its therapeutic effects in treating anxiety, seizures, and muscle spasms.
Industry: Used in the formulation of various pharmaceutical products and as a standard in quality control processes
Mechanism of Action
Diazepam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity in the brain . It binds to the GABA-A receptor, increasing the affinity of GABA for the receptor and resulting in increased chloride ion influx into neurons. This hyperpolarizes the neurons, making them less excitable and producing the calming effects associated with diazepam .
Comparison with Similar Compounds
Similar Compounds
Lorazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Alprazolam: Commonly used for anxiety and panic disorders.
Uniqueness
Diazepam is unique in its long duration of action and rapid onset of effects compared to other benzodiazepines . Its versatility in treating a wide range of conditions and its well-established safety profile make it a valuable compound in both clinical and research settings .
Biological Activity
C14H15ClN8O is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound this compound can be structurally represented as follows:
- Molecular Formula : this compound
- Molecular Weight : Approximately 332.77 g/mol
This compound contains a chlorine atom, several nitrogen atoms, and an oxygen atom, which may contribute to its biological activities.
This compound exhibits various biological activities through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes. This inhibition can affect metabolic pathways and signal transduction.
- Receptor Binding : It is hypothesized that this compound can bind to certain receptors, modulating their activity and influencing physiological responses.
- Cellular Signaling : By affecting cellular signaling pathways, the compound may alter gene expression and cellular behavior.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have shown promising results in inhibiting cancer cell growth. A study indicated that certain substituted derivatives exhibited potent anticancer activity through mechanisms that might involve the modulation of heat shock proteins (HSP90) and other cellular targets .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Preliminary research suggests that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, flavonoids isolated from related compounds demonstrated effective inhibition against pathogens like Vibrio cholerae and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/ml .
Case Study 1: Anticancer Efficacy
A case study focusing on a series of C8-substituted derivatives of nucleobases revealed that certain compounds showed significant anticancer activity. These derivatives were tested against various cancer cell lines, demonstrating a correlation between structural modifications and biological efficacy. The study concluded that specific substitutions at the C8 position could enhance anticancer properties .
Case Study 2: Antimicrobial Activity
Another case study explored the antimicrobial effects of extracts containing compounds similar to this compound. The study reported that these extracts exhibited varying degrees of antibacterial activity against multiple strains of bacteria. The results indicated that certain extraction methods enhanced the bioactivity of these compounds, suggesting a potential avenue for developing new antibacterial agents .
Research Findings Summary
Properties
Molecular Formula |
C14H15ClN8O |
---|---|
Molecular Weight |
346.77 g/mol |
IUPAC Name |
1-(2-chloro-7H-purin-6-yl)-N-(1H-imidazol-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C14H15ClN8O/c15-13-20-10-9(18-7-19-10)11(21-13)23-5-1-2-8(6-23)12(24)22-14-16-3-4-17-14/h3-4,7-8H,1-2,5-6H2,(H2,16,17,22,24)(H,18,19,20,21) |
InChI Key |
QOVPJAPVDXASQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC3=C2NC=N3)Cl)C(=O)NC4=NC=CN4 |
Origin of Product |
United States |
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